ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester via a butanoyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of quinazolinone derivatives, which are then reacted with appropriate reagents to form the final product. For example, quinazolinylbenzoic acid can be used as a precursor, which upon reaction with hydrazine hydrate, forms benzoylhydrazide. This intermediate can then be treated with various reagents such as nitrobenzaldehyde, acetyl acetone, ethyl acetoacetate, and ammonium thiocyanate to yield the desired quinazolinone derivatives .
Chemical Reactions Analysis
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Condensation: Reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinazolinone derivatives, which are valuable in organic synthesis.
Biology: Quinazolinone derivatives have shown promising antibacterial and antifungal activities.
Medicine: These compounds are being investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Quinazolinone derivatives are used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets. Quinazolinone derivatives are known to inhibit various enzymes and receptors, which can lead to their therapeutic effects. For example, they may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting anticancer activity. Additionally, these compounds can interact with bacterial cell walls, leading to antibacterial effects.
Comparison with Similar Compounds
Ethyl 4-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)benzoate can be compared with other quinazolinone derivatives, such as:
- Ethyl 2-({4-[4-oxo-3(4H)-quinazolinyl]acetyl}amino)benzoate
- Ethyl 3-({4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanoyl}amino)benzoate
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The unique structure of this compound, with its specific butanoyl linkage, may confer distinct properties and advantages in certain applications.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C21H21N3O4/c1-2-28-21(27)15-9-11-16(12-10-15)23-19(25)8-5-13-24-14-22-18-7-4-3-6-17(18)20(24)26/h3-4,6-7,9-12,14H,2,5,8,13H2,1H3,(H,23,25) |
InChI Key |
WKCNZDGIXSEECA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.